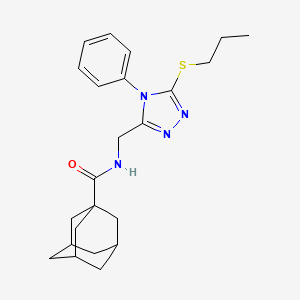

(1S,3s)-N-((4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide

描述

“(1S,3s)-N-((4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide” (CAS: 476452-15-0) is a synthetic adamantane-containing triazole derivative. Its molecular formula is C₂₃H₃₀N₄OS (MW: 410.58 g/mol), featuring a rigid adamantane core linked via a carboxamide group to a 1,2,4-triazole ring substituted with phenyl (position 4) and propylthio (position 5) moieties .

属性

IUPAC Name |

N-[(4-phenyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4OS/c1-2-8-29-22-26-25-20(27(22)19-6-4-3-5-7-19)15-24-21(28)23-12-16-9-17(13-23)11-18(10-16)14-23/h3-7,16-18H,2,8-15H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWZFUPALLPVSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (1S,3s)-N-((4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide , identified by its CAS number 476452-15-0 , is a hybrid derivative that combines the structural features of adamantane and 1,2,4-triazole. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of 410.6 g/mol . The structure features an adamantane core, which is known for its stability and unique three-dimensional shape, combined with a triazole ring that contributes to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 476452-15-0 |

| Molecular Formula | C23H30N4OS |

| Molecular Weight | 410.6 g/mol |

Anticancer Properties

Research indicates that compounds related to adamantane derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain adamantane phenylalkylamines demonstrated promising anticancer effects in vitro against multiple cancer types, including pancreatic and prostate cancers .

The specific compound has not been extensively studied in isolation; however, the structural similarities to other adamantane derivatives suggest potential mechanisms of action involving apoptosis induction and cell cycle arrest at the sub-G1 phase .

Cholinesterase Inhibition

The 1,2,4-triazole moiety is often associated with cholinesterase inhibitory activity. A related study highlighted that derivatives of triazoles exhibited excellent cholinesterase inhibition, which is significant for treating neurodegenerative diseases like Alzheimer's . The potential for this compound to interact similarly could position it as a candidate for further research in neuropharmacological applications.

Antimicrobial Activity

Adamantane derivatives have also been reported to possess antimicrobial properties. The presence of the triazole ring in this compound may enhance its antibacterial and antifungal activities, as indicated by studies on related compounds . The hybrid nature of this molecule may allow it to target multiple pathways within microbial organisms.

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Significant antiproliferative effects against cancer cells |

| Cholinesterase Inhibition | Potential for neuroprotective applications |

| Antimicrobial | Possible antibacterial and antifungal properties |

Synthesis and Evaluation

A study focused on synthesizing various 1,2,4-triazole derivatives demonstrated that modifications to the triazole structure could lead to enhanced biological activities. The synthesis of this compound was achieved through a multi-step process involving adamantane derivatives and triazole precursors .

In Vitro Studies

In vitro assays have shown that similar compounds can effectively inhibit cancer cell growth. For example, compounds with similar structural motifs were tested against eight different cancer cell lines and exhibited varying degrees of activity . Future studies should aim to evaluate this compound specifically under controlled conditions.

科学研究应用

Synthesis and Structural Characterization

The synthesis of (1S,3s)-N-((4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide involves the reaction of adamantane derivatives with 4-phenyl-5-(propylthio)-4H-1,2,4-triazole. The compound's structure has been characterized using techniques such as X-ray crystallography and NMR spectroscopy. The adamantane core contributes to the compound's stability and lipophilicity, which are crucial for biological activity.

Antimicrobial Properties

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activity. The incorporation of the triazole moiety into the adamantane framework enhances the compound's efficacy against various bacterial strains. For instance, studies have demonstrated that similar compounds show promising results against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent. Triazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process. In vitro studies have indicated that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages . This suggests its potential use in treating inflammatory diseases such as arthritis and cardiovascular disorders.

Anticancer Activity

Emerging studies have highlighted the anticancer properties of triazole-containing compounds. The unique structural features of this compound may contribute to its ability to induce apoptosis in cancer cells. Preliminary data indicate that this compound can inhibit tumor cell proliferation and promote cell cycle arrest in specific cancer types .

Case Studies

相似化合物的比较

Comparison with Similar Compounds

The structural and functional uniqueness of the target compound is highlighted through comparisons with analogs (Table 1). Key differences include substituent positions, alkyl chain lengths, and biological activity profiles.

Structural and Functional Comparisons

Adamantane-Triazole Core: The adamantane moiety enhances lipophilicity and metabolic stability compared to non-adamantane triazoles (e.g., pyridine-substituted derivatives in ) . For instance, adamantane-containing triazoles exhibit higher melting points (e.g., 173–240°C in ) versus non-adamantane analogs (147–202°C in ), suggesting stronger intermolecular interactions .

Substituent Effects :

- Positional Isomerism : The target compound’s substituents (4-phenyl, 5-propylthio) differ from analogs like 5-(adamantane-1-yl)-4-phenyl-4H-1,2,4-triazole-3-thiones (substituted at position 3 with alkylthio groups), altering electronic distribution and steric effects .

- Alkyl Chain Length : Propylthio (C3) in the target compound is shorter than butylthio (C4) or pentylthio (C5) chains in derivatives. Longer chains (e.g., C8–C10) increase lipophilicity but reduce aqueous solubility .

Biological Activity :

Adamantane-triazole derivatives with alkylthio chains (e.g., butylthio, pentylthio) demonstrated dose-dependent antihypoxic activity in rodent models, surpassing reference drugs like Mexidol (100 mg/kg) . While the target compound’s activity remains unstudied, its propylthio group may offer a balance between lipophilicity and bioavailability compared to longer-chain analogs.

Table 1: Comparative Analysis of Key Compounds

Key Trends

- Lipophilicity : Adamantane and longer alkylthio chains increase logP values, enhancing blood-brain barrier penetration but reducing solubility .

- Thermal Stability: Adamantane derivatives exhibit higher melting points than non-adamantane triazoles due to rigid molecular packing .

- Biological Optimization : Shorter chains (C3–C5) in alkylthio groups may balance potency and pharmacokinetics better than bulkier analogs (C8–C10) .

常见问题

Q. Basic Analytical Techniques

- Melting Point : Determine purity using differential scanning calorimetry (DSC) or capillary methods (e.g., Table 1 in lists physical constants for analogous triazoles) .

- Spectroscopy :

- X-ray Crystallography : Resolve stereochemistry and confirm the adamantane-triazole linkage (e.g., ’s single-crystal study) .

What pharmacological models are suitable for assessing its bioactivity?

Q. Basic Experimental Design

- Antihypoxic Activity : Use a rat model of hypoxia with hypercapnia by placing animals in hermetically sealed glass jars. Administer the compound intraperitoneally at 1/10 of the LD₅₀ dose (determined via preliminary toxicity studies). Compare efficacy to Mexidol (100 mg/kg) as a positive control .

- Dosage Optimization : Conduct dose-response studies (e.g., 10–50 mg/kg) with saline as a negative control. Monitor survival time and physiological markers (e.g., blood oxygen saturation) .

How can structure-activity relationship (SAR) studies be designed to enhance biological activity?

Q. Advanced SAR Strategies

- Triazole Substituents : Replace the propylthio group with longer alkyl chains (e.g., pentylthio) or aromatic substituents (e.g., benzylthio) to evaluate hydrophobicity effects on membrane permeability .

- Adamantane Modifications : Introduce hydroxyl or carboxyl groups to the adamantane core to improve solubility and target binding (e.g., ’s hydroxyphenyl-adamantane derivatives) .

- Biological Assays : Test modified analogs in parallel with the parent compound using in vitro (e.g., enzyme inhibition) and in vivo (e.g., antihypoxic) models to correlate structural changes with activity .

How should researchers address contradictions in biological data across studies?

Q. Advanced Data Analysis

- Variable Isolation : Identify differences in experimental conditions (e.g., dosage, animal strain, hypoxia induction method) that may explain discrepancies .

- Meta-Analysis : Compare results from structurally related compounds (e.g., 5-(adamantane-1-yl)-4-methyl-triazole derivatives in vs. 4-phenyl analogs in ) to identify trends in substituent effects .

- Reproducibility Checks : Replicate key experiments under standardized conditions (e.g., fixed hypoxia duration, consistent compound purity ≥95%) .

What methods validate analytical protocols for quantifying the compound in biological matrices?

Q. Advanced Method Validation

- HPLC Validation :

- Column : C18 reverse-phase.

- Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.

- Calibration Curve : Linear range 0.1–50 µg/mL (R² > 0.99).

- Accuracy/Precision : ≤5% RSD for intra-/inter-day variability .

- LC-MS/MS : Use MRM transitions (e.g., m/z 456 → 312 for quantification) with deuterated internal standards to minimize matrix effects .

How can low yields or impurities during synthesis be troubleshooted?

Q. Advanced Process Optimization

- Low Yield :

- Increase reaction time for cyclization (up to 2 hours).

- Use anhydrous solvents (e.g., dried n-butanol) to prevent hydrolysis .

- Impurities :

What strategies are recommended for comprehensive toxicity profiling?

Q. Advanced Toxicity Studies

- Acute Toxicity : Determine LD₅₀ in rodents via a tiered dosing approach (10–1000 mg/kg) with observation over 14 days for mortality and organ damage .

- Subchronic Toxicity : Administer 1/10 LD₅₀ daily for 28 days. Assess hematological, hepatic, and renal markers (e.g., ALT, creatinine) .

- Mechanistic Studies : Perform in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) to identify organ-specific risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。